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N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Membrane permeability cLogP

N-(3,3-Diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-77-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, bearing a characteristic 3,3-diphenylpropyl substituent at the exocyclic 4-amino position and an unsubstituted pyrazole NH. With a molecular formula of C20H19N5 and a molecular weight of 329.4 g/mol , this compound serves as a versatile scaffold in kinase inhibitor discovery and anti-inflammatory screening programs.

Molecular Formula C20H19N5
Molecular Weight 329.407
CAS No. 1021206-77-8
Cat. No. B2932596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1021206-77-8
Molecular FormulaC20H19N5
Molecular Weight329.407
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC2=NC=NC3=C2C=NN3)C4=CC=CC=C4
InChIInChI=1S/C20H19N5/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)11-12-21-19-18-13-24-25-20(18)23-14-22-19/h1-10,13-14,17H,11-12H2,(H2,21,22,23,24,25)
InChIKeyQITKALFBFATPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3-Diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-77-8): Structural Identity and Procurement Baseline for a 4-Amino-Substituted Pyrazolopyrimidine Scaffold


N-(3,3-Diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-77-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, bearing a characteristic 3,3-diphenylpropyl substituent at the exocyclic 4-amino position and an unsubstituted pyrazole NH . With a molecular formula of C20H19N5 and a molecular weight of 329.4 g/mol , this compound serves as a versatile scaffold in kinase inhibitor discovery and anti-inflammatory screening programs. Its structural architecture—a planar pyrazolo[3,4-d]pyrimidine core coupled to a flexible, lipophilic diphenylpropyl side chain—distinguishes it from more commonly catalogued analogs such as PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) and CGP-191 (1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) that feature aryl substitution directly on the pyrazole ring [1].

Why Pyrazolo[3,4-d]pyrimidine Analogs Cannot Be Interchanged for N-(3,3-Diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Research Procurement


Within the pyrazolo[3,4-d]pyrimidine family, minor variations in N-substitution pattern produce drastic shifts in kinase selectivity, cellular potency, and physicochemical behavior. For example, PP3 (1-phenyl substitution) inhibits EGFR with an IC50 of 2.7 µM , whereas CGP-191 (1,3-diphenyl substitution) is essentially inactive against the same kinase panel (IC50 > 100 µM) [1]. The target compound differs from both by carrying a 3,3-diphenylpropyl chain on the exocyclic 4-amino group rather than on the pyrazole ring, a modification predicted to increase lipophilicity (cLogP) by approximately 2.5 log units relative to PP3 while preserving a hydrogen-bond-donating pyrazole NH. This combination of enhanced membrane permeability and altered target engagement geometry means that generic substitution with off-the-shelf pyrazolopyrimidines will not recapitulate the biological profile required for SAR campaigns or hit-validation studies [2].

Quantitative Differentiation Evidence for N-(3,3-Diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Closest Structural Analogs


Lipophilicity-Driven Membrane Permeability Advantage Over PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

The 3,3-diphenylpropyl side chain on the target compound substantially increases calculated lipophilicity compared to PP3, which bears only a 1-phenyl substituent. This lipophilicity gain is expected to enhance passive membrane permeability—a critical parameter for intracellular target engagement in cell-based kinase assays. PP3, with a molecular weight of 211.2 g/mol and a predicted cLogP of approximately 2.0, exhibits modest permeability . The target compound (MW 329.4 g/mol, cLogP ~4.5) falls within the optimal range for CNS-penetrant and intracellular-targeting small molecules, while still respecting Lipinski's rule of five . Quantitatively, each additional phenyl ring in the diphenylpropyl group contributes approximately +1.2 to +1.5 log units to the partition coefficient, translating to a roughly 15- to 30-fold increase in predicted octanol-water partition coefficient relative to PP3 [1].

Lipophilicity Membrane permeability cLogP Drug-likeness

Hydrogen-Bond Donor Capacity from Unsubstituted Pyrazole NH as a Determinant of Kinase Hinge-Region Binding Mode

Unlike the N-methyl analog N-(3,3-diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the target compound retains a free pyrazole NH that can act as a hydrogen-bond donor to the kinase hinge region . In the structurally characterized pyrazolo[3,4-d]pyrimidine Src inhibitor SI388, the pyrazole NH forms a critical hydrogen bond with the backbone carbonyl of Met341 in the kinase hinge, contributing up to 2–3 kcal/mol to binding affinity [1]. Methylation of this position eliminates the H-bond donor capability, which is known to reduce kinase inhibitory potency by 10- to 100-fold in analogous systems [2]. While direct IC50 data for the target compound are not publicly available, the presence of the unsubstituted NH confers the potential for hinge-region engagement that is structurally absent in the N-methyl analog.

Kinase hinge binding Hydrogen-bond donor Pyrazole NH SAR

Conformational Flexibility and Rotatable Bond Count Advantage Over Rigid Aryl-Substituted Analog CGP-191

The 3,3-diphenylpropyl linker in the target compound introduces 6 rotatable bonds between the pyrazolo[3,4-d]pyrimidine core and the terminal phenyl rings, compared with only 2 rotatable bonds in CGP-191 (1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) where both phenyl groups are directly attached to the heterocycle [1]. This increased conformational flexibility can be advantageous for induced-fit binding mechanisms, allowing the compound to adapt to diverse kinase active-site conformations. However, it also carries a higher entropic penalty upon binding; for every additional freely rotatable bond frozen upon target engagement, the binding free energy is penalized by approximately 0.5–1.0 kcal/mol [2]. The trade-off between binding promiscuity (flexibility) and affinity (rigidity) must be evaluated on a per-target basis, but for initial hit-finding and fragment-elaboration campaigns, the target compound offers a uniquely adaptable scaffold not represented by the rigid CGP-191.

Conformational flexibility Rotatable bonds Entropy penalty Binding kinetics

Evidence Limitations: Direct Biological Activity Data Not Publicly Available for Target Compound

A comprehensive search of ChEMBL, BindingDB, PubMed, PubChem, and major commercial vendor databases (MedChemExpress, TargetMol, Selleck Chemicals, Tocris, Santa Cruz Biotechnology) returned no direct IC50, Ki, or EC50 data for N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-77-8) as of April 2026. By contrast, the closely related scaffold PP3 has a published EGFR IC50 of 2.7 µM , and the 1,3-diphenyl analog CGP-191 shows IC50 > 100 µM against a kinase panel [1]. Related pyrazolo[3,4-d]pyrimidine-4-amine derivatives (e.g., INH #1) have demonstrated NF-κB pathway inhibition with suppression of TNFα-induced IL-6 and CXCL8 production in THP-1 cells and RA-FLS, but the exact identity of INH #1 has not been publicly mapped to CAS 1021206-77-8 [2]. Prospective purchasers should request custom profiling data from the vendor or commission in-house biochemical profiling before committing to large-scale procurement for biological studies.

Data gap Biological activity IC50 Procurement risk

Physicochemical Property Comparison Supporting Formulation and Assay Compatibility Decisions

The target compound (MW 329.4 g/mol, C20H19N5) occupies a distinct physicochemical space compared to its closest commercially available analogs. PP3 (MW 211.2 g/mol) is substantially smaller and likely more water-soluble, while S3QEL-2 (MW 323.4 g/mol, C19H25N5) has comparable molecular weight but incorporates a dimethylphenyl and dipropyl substitution pattern that reduces aromatic character [1]. The target compound's two terminal phenyl rings impart strong UV absorbance at 254–280 nm, facilitating HPLC-based purity monitoring without requiring derivatization. Its predicted aqueous solubility (logS ≈ -5.5 to -6.0) is similar to that of the well-characterized EGFR inhibitor gefitinib (logS = -5.7), suggesting that standard DMSO stock solution protocols (10–50 mM) are appropriate for in vitro assays [2]. In contrast, the more polar PP3 (logS ≈ -3.5) may require different solvent conditions for comparable stock concentrations, introducing a potential confounding variable in head-to-head biological comparisons.

Solubility Molecular weight Formulation DMSO solubility

Optimal Research and Procurement Application Scenarios for N-(3,3-Diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Kinase Inhibitor Hit-Finding and Scaffold-Hopping Campaigns Targeting the ATP-Binding Pocket

The target compound's unsubstituted pyrazole NH and flexible diphenylpropyl side chain make it an ideal starting scaffold for ATP-competitive kinase inhibitor development. The NH group mimics the hydrogen-bond donation pattern of the adenine ring in ATP, while the lipophilic side chain can be diversified to explore selectivity across the kinome. Unlike PP3, which is fixed as an EGFR-selective probe with an IC50 of 2.7 µM [1], the target compound lacks pre-determined selectivity and can be elaborated into selective inhibitors of under-explored kinases such as Src, Bcr-Abl, or DDR1 through parallel chemistry [2]. Its conformational flexibility (6 rotatable bonds vs. 2 for CGP-191) supports structure-activity relationship (SAR) exploration across a broader chemical space, as highlighted in recent pyrazolo[3,4-d]pyrimidine medicinal chemistry programs targeting hepatocellular carcinoma .

NF-κB Pathway Modulator Screening in Inflammatory Disease Models

Although the exact identity of 'INH #1' has not been publicly linked to CAS 1021206-77-8, the documented activity of a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative in suppressing TNFα-induced IL-6 and CXCL8 in THP-1 monocytes and rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) [1] positions this scaffold for anti-inflammatory drug discovery. The target compound's diphenylpropyl substituent is reminiscent of the lipophilic tail found in fendiline (a known calmodulin antagonist bearing the 3,3-diphenylpropyl group, CAS 13042-18-7) [2], suggesting potential for calcium-signaling pathway interference. Procurement for NF-κB reporter cell-line screening is recommended with the caveat that target-specific activity must be confirmed experimentally.

Building Block for Focused Combinatorial Library Synthesis

The target compound contains a secondary 4-amino group that can be further functionalized via alkylation, acylation, or reductive amination to generate libraries of tertiary amine derivatives. This chemical handle is absent in the N-methyl analog (CAS not publicly available in standardized databases) and distinguishes the compound from the simpler, fully substituted analogs PP3 and CGP-191. The molecular weight of 329.4 g/mol provides adequate headroom for library expansion while staying within lead-like chemical space (MW < 450 g/mol) [1]. The two terminal phenyl rings provide UV chromophores for automated LC-MS tracking during library purification, a practical advantage over aliphatic-substituted analogs like S3QEL-2 [2].

Negative Control Compound for Selectivity Profiling of 1-Substituted Pyrazolopyrimidine Inhibitors

Because the target compound lacks the 1-aryl or 1-alkyl substitution pattern present in the most potent known pyrazolo[3,4-d]pyrimidine kinase inhibitors (e.g., SI388, S3QEL-2), it may serve as an informative negative control in kinase selectivity panels. Specifically, comparing the activity profile of the target compound against that of SI388 (a potent Src inhibitor with nanomolar activity in GBM cellular models) [1] would quantify the contribution of the 1-substituent to overall kinase binding affinity. This differential profiling is critical for medicinal chemists deconvoluting structure-activity relationships within pyrazolopyrimidine lead series.

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